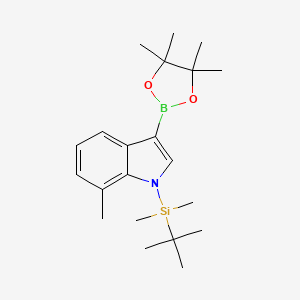

1-(tert-Butyldimethylsilyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 1263986-66-8

Cat. No.: VC5946221

Molecular Formula: C21H34BNO2Si

Molecular Weight: 371.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263986-66-8 |

|---|---|

| Molecular Formula | C21H34BNO2Si |

| Molecular Weight | 371.4 |

| IUPAC Name | tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane |

| Standard InChI | InChI=1S/C21H34BNO2Si/c1-15-12-11-13-16-17(22-24-20(5,6)21(7,8)25-22)14-23(18(15)16)26(9,10)19(2,3)4/h11-14H,1-10H3 |

| Standard InChI Key | ORYMTBONBFGEQG-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)[Si](C)(C)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane, reflects its intricate substituent arrangement. Its molecular formula, , corresponds to a molecular weight of 371.4 g/mol. The indole core is substituted at the 1-position with a TBS group, at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, and at the 7-position with a methyl group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1263986-66-8 |

| Molecular Formula | |

| Molecular Weight | 371.4 g/mol |

| IUPAC Name | tert-butyl-dimethyl-[7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)C)Si(C)C(C)(C)C |

| InChIKey | ORYMTBONBFGEQG-UHFFFAOYSA-N |

The TBS group enhances steric bulk, protecting the indole nitrogen from undesired reactions, while the boronate ester facilitates Suzuki-Miyaura cross-coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the indole aromatic protons, methyl groups, and boronate moiety. For example, in the NMR spectrum of a related indole-boronate, aromatic protons resonate between δ 7.0–7.5 ppm, while the pinacol methyl groups appear as singlets near δ 1.3 ppm . The NMR spectrum typically shows quaternary carbon signals for the dioxaborolane ring at ~84 ppm and silicon-bonded carbons at ~25 ppm .

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis of this compound typically proceeds via sequential functionalization of the indole nucleus. A representative route involves:

-

N-Silylation: Protection of the indole nitrogen with tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride.

-

Borylation: Miyaura borylation at the 3-position using bis(pinacolato)diboron (Bpin) catalyzed by transition metals like palladium or nickel .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| N-Silylation | TBSCl, NaH, THF, 0°C to rt | 75–85% |

| C3 Borylation | Bpin, Pd(dppf)Cl, KOAc, dioxane, 80°C | 60–70% |

Recent advances in nickel-catalyzed borylalkylation enable direct installation of both boronate and alkyl groups in a single step. For instance, using NiBr- DME and (S)-tert-leucinol as ligands, researchers achieved dearomative borylalkylation of indoles with >20:1 diastereoselectivity .

Process Optimization

Key parameters affecting yield include:

-

Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane optimize reagent solubility .

-

Temperature control: Borylation proceeds efficiently at 80–100°C, while silylation requires milder conditions (0–25°C).

-

Catalyst loading: Nickel catalysts at 12 mol% provide optimal turnover while minimizing side reactions .

Applications in Organic Synthesis

Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reactivity has been leveraged to construct complex heterocyclic systems for pharmaceutical intermediates .

Medicinal Chemistry

Indole derivatives exhibit diverse biological activities, including kinase inhibition and antimicrobial effects. The TBS group enhances metabolic stability, making this compound valuable in prodrug design. Recent studies highlight its utility in synthesizing indoline-based protease inhibitors .

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; wash with soap/water |

| Eye exposure | Rinse with water for 15 minutes; seek medical aid |

| Inhalation | Use fume hood; monitor air quality |

Recent Methodological Advances

Nickel-Catalyzed Dearomative Functionalization

A breakthrough methodology employs nickel catalysts to simultaneously introduce boronate and alkyl groups via dearomative borylalkylation. This one-pot transformation achieves 50–69% yields with excellent diastereocontrol, enabling rapid access to stereochemically rich indoline scaffolds .

Flow Chemistry Applications

Continuous-flow reactors have been adapted for large-scale synthesis, reducing reaction times from hours to minutes while improving reproducibility. Such systems are particularly advantageous for moisture-sensitive silylation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume